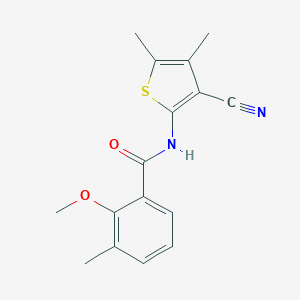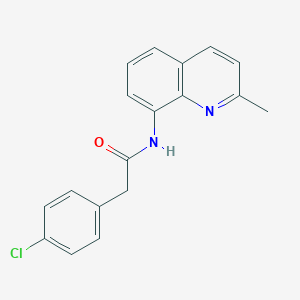
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide, also known as CTM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM-3 belongs to the class of thiophene derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has been shown to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in its pure form with high yield. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been shown to exhibit low toxicity and good bioavailability. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide. One potential direction is to further elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to study its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the development of new analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide with improved solubility and bioavailability could also be a potential future direction for research.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-5-methoxytoluene in the presence of a coupling agent. The resulting product is then subjected to further purification steps to obtain N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide in its pure form.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-9-6-5-7-12(14(9)20-4)15(19)18-16-13(8-17)10(2)11(3)21-16/h5-7H,1-4H3,(H,18,19) |
Clé InChI |
OGOVGPPVJIJAHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C(=C(S2)C)C)C#N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)